3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline
Description
Properties
IUPAC Name |
(3-amino-5-bromophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPZZRCRZDBQFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245894 | |
| Record name | (3-Amino-5-bromophenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-77-1 | |
| Record name | (3-Amino-5-bromophenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Amino-5-bromophenyl)-4-morpholinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901245894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Aniline Derivatives
Bromination at the 3-position of aniline derivatives can be achieved via electrophilic aromatic substitution using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires:
- Solvent: Acetic acid or other polar solvents.
- Temperature: Reflux or controlled heating (50–100 °C).
- Reaction time: Several hours to ensure regioselectivity.
Example:
A related compound, 3-bromo-5-amino-1H-pyrazole, was prepared by refluxing the amino precursor with brominating agents in acetic acid for 20 hours, yielding 81% product (Ambeed data).
Amide Bond Formation with Morpholine
The key step for introducing the morpholin-4-ylcarbonyl group involves coupling the 5-amino group with a morpholine-containing carboxylic acid derivative or activated ester. Common coupling reagents include:
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- DCC (Dicyclohexylcarbodiimide)
Typical conditions:
- Solvent: N,N-Dimethylformamide (DMF) or dichloromethane (DCM).
- Base: Diisopropylethylamine (DIPEA) or triethylamine.
- Temperature: Room temperature to mild heating.
- Reaction time: Overnight stirring.
Procedure example:
4-Amino-7-(tert-butyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid was coupled with 3-bromo-1H-pyrazol-5-amine using HATU and DIPEA in DMF at 20 °C overnight, followed by aqueous workup and purification.
Purification and Characterization
Purification methods include:
- Silica gel column chromatography (e.g., ethyl acetate/methanol mixtures).
- Recrystallization from suitable solvents.
- Washing with aqueous sodium chloride and drying over sodium sulfate.
Characterization is performed by:
- NMR spectroscopy (1H, 13C).
- Mass spectrometry (ESI-MS).
- HPLC or UPLC for purity.
Experimental Data Summary
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Bromine or NBS in acetic acid, reflux 20 h | ~81% (analogous compound) | High regioselectivity for 3-position |
| Amide coupling | Morpholine carboxylic acid derivative, HATU, DIPEA, DMF, rt, overnight | Variable, ~60-90% | Efficient coupling with mild conditions |
| Purification | Silica gel chromatography, ethyl acetate/methanol | N/A | Essential for high purity |
Research Findings and Observations
- Reaction Efficiency: The use of HATU as a coupling reagent significantly improves amide bond formation efficiency under mild conditions, minimizing side reactions.
- Regioselectivity: Bromination under controlled acidic reflux conditions ensures selective substitution at the 3-position without affecting the amino group at the 5-position.
- Scalability: The described methods are scalable and have been demonstrated in gram-scale syntheses with consistent yields.
- Alternative Methods: Some patents describe multi-step nitration, acetylation, and reduction routes for related brominated anilines, but direct bromination and coupling are preferred for this compound due to simplicity and yield.
Comparative Table of Preparation Approaches
| Method | Bromination Approach | Amide Formation | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Bromination + HATU Coupling | Electrophilic substitution with bromine in acetic acid | HATU-mediated coupling in DMF | 60-90% | High regioselectivity, mild conditions | Requires careful control of bromination |
| Multi-step Nitration & Reduction (Patent CN101168510A) | Nitration of bromotoluidine, reduction to aniline | Subsequent coupling steps | Variable | Useful for substituted derivatives | Longer, more complex synthesis |
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or nitric acid under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Formation of morpholine alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline has been studied for its potential as a pharmaceutical agent due to its structural features that may confer unique biological activities:
- Antitumor Activity: Preliminary studies indicate that this compound can inhibit cell proliferation in various cancer cell lines, particularly lung cancer cells. The mechanism involves the induction of apoptosis through caspase pathway activation .
- Antimicrobial Properties: Research has shown promising antimicrobial effects against pathogens such as Trypanosoma brucei, with effective concentrations lower than 0.03 μM, highlighting its potential in treating diseases like sleeping sickness.
Synthesis and Derivatives
The synthesis of this compound can be achieved through palladium-catalyzed cross-coupling reactions, which are essential for creating C–N bonds in aniline derivatives. This method allows for the modification of the compound to enhance its biological activity and pharmacokinetic properties .
Synthesis Method Overview:
- Starting Materials: An appropriate bromo-substituted aniline and morpholine derivatives.
- Reaction Conditions: Utilize palladium catalysts under controlled temperatures to facilitate the coupling reaction.
- Purification: The product is purified using standard organic chemistry techniques such as recrystallization or chromatography.
Case Study 1: Antitumor Efficacy
In a study focusing on the antitumor effects of various morpholine derivatives, this compound demonstrated significant inhibition of lung cancer cell proliferation. The study reported an IC50 value indicative of its potency, suggesting that further optimization could lead to effective cancer therapies.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against Trypanosoma brucei. The results indicated a strong correlation between structural modifications and increased bioactivity, emphasizing the role of the morpholine ring in enhancing solubility and interaction with biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The bromine atom and the morpholine ring can enhance the compound’s binding affinity and selectivity towards these targets. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Polarity : The morpholine carbonyl group in the target compound increases polarity compared to methyl or trifluoromethyl-substituted analogs, likely enhancing solubility in polar aprotic solvents .
- Melting Points : Bromoanilines with methyl groups (e.g., 5-Bromo-2-methylaniline) exhibit lower melting points (~33°C), while trifluoromethyl analogs may have higher thermal stability due to stronger intermolecular forces .
Biological Activity
3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound includes a bromine atom, an aniline moiety, and a morpholine ring linked through a carbonyl group. This configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₂O₂ |
| Molecular Weight | 299.14 g/mol |
| CAS Number | 926201-77-6 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of specific kinases and may exert anti-cancer effects through inhibition of cell proliferation pathways.
Enzyme Inhibition
Research indicates that this compound can inhibit specific kinases involved in cancer progression. For instance, it has been studied for its potential inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment .
Biological Activity Studies
- Antiproliferative Activity : Studies have demonstrated that derivatives of anilines, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 10 nM to 80 nM against EGFR, indicating potent activity .
-
Case Studies :
- A study on quinazoline derivatives highlighted that modifications in the morpholine substituents led to increased antiproliferative activity compared to standard treatments like gefitinib .
- Another investigation focused on the binding affinity of morpholine-linked compounds to EGFR, suggesting that structural variations significantly affect biological outcomes .
Comparative Analysis with Similar Compounds
The biological efficacy of this compound can be compared with other morpholine-containing compounds:
| Compound Name | Key Features | Antiproliferative Activity (IC50) |
|---|---|---|
| 3-Methoxy-4-(morpholin-4-yl)aniline | Methoxy group instead of bromine | Higher than 20 nM |
| 3-Chloro-4-(morpholin-4-ycarbonyl)aniline | Chlorine atom present | Variable (specific studies needed) |
| 3-Bromo-5-(morpholin-4-ycarbonyl)aniline | Bromine atom enhances reactivity | 10 nM - 80 nM |
Research Findings
Recent studies emphasize the compound's potential in drug development:
- Therapeutic Applications : The unique structural characteristics suggest that it could serve as a lead compound for developing new anti-cancer drugs due to its ability to target key signaling pathways involved in tumor growth .
- Synthesis and Reactivity : The compound can undergo various chemical reactions such as oxidation and substitution, making it versatile for further modifications aimed at enhancing biological activity.
Q & A
Q. Q: What are the standard synthetic routes for preparing 3-Bromo-5-[(morpholin-4-yl)carbonyl]aniline, and how can purity be optimized?
A: The synthesis typically involves sequential functionalization of the aniline core. A common approach is:
Morpholine Carbonyl Introduction : React 3-bromo-5-nitrobenzoic acid with morpholine via carbodiimide-mediated coupling (e.g., DCC or EDC) to form the morpholin-4-yl carbonyl intermediate.
Nitro Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitor purity via UHPLC with diode array detection (DAD) to detect impurities at trace levels .
Basic Characterization Techniques
Q. Q: Which analytical methods are critical for characterizing this compound?
A: Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and morpholine integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement of single-crystal data .
- HPLC-DAD : Quantify purity and detect impurities with relative retention time analysis .
Advanced Mechanistic Insights
Q. Q: How does the electron-withdrawing morpholin-4-yl carbonyl group influence the reactivity of the aniline moiety in electrophilic substitution reactions?
A: The morpholine carbonyl group acts as a meta-directing, electron-withdrawing group via resonance delocalization, reducing electron density at the aromatic ring. To study this:
- Hammett Plot Analysis : Correlate substituent effects with reaction rates (e.g., bromination or nitration).
- DFT Calculations : Compute HOMO-LUMO energy gaps and electrostatic potential maps to predict regioselectivity .
- Kinetic Studies : Compare reaction rates with unsubstituted aniline derivatives to quantify activation effects .
Advanced Impurity Profiling
Q. Q: How can researchers resolve contradictions in impurity identification during synthesis?
A: Contradictions often arise from isomeric byproducts or degradation products. Use hyphenated techniques:
- LC-SPE/NMR : Isolate impurities via solid-phase extraction after UHPLC separation, followed by structural elucidation with 2D NMR (e.g., COSY, HSQC) .
- High-Resolution Tandem MS : Fragment ions provide diagnostic patterns for differentiation.
- X-ray Powder Diffraction (XRPD) : Identify crystalline impurities if recrystallization artifacts are suspected .
Advanced Crystallographic Challenges
Q. Q: What strategies improve the success rate of single-crystal structure determination for this compound?
A: Challenges include poor crystal growth due to molecular flexibility. Mitigation strategies:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation.
- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize lattice packing.
- Cryogenic Data Collection : Use synchrotron radiation for weakly diffracting crystals. Refinement in SHELXL with TWIN/BASF commands can handle twinning .
Functional Group Reactivity
Q. Q: How can the primary amine group be selectively modified without affecting the morpholine carbonyl moiety?
A: The amine can be acylated or sulfonated under mild conditions:
- Acetylation : React with acetic anhydride in dichloromethane (DCM) at 0°C; monitor via TLC to avoid over-reaction.
- Schiff Base Formation : Use aldehydes (e.g., benzaldehyde) in ethanol under reflux, followed by NaBH₄ reduction for stable imine derivatives .
- Protection Strategies : Temporarily protect the amine with Boc anhydride (di-tert-butyl dicarbonate) before further functionalization .
Spectroscopic Anomalies
Q. Q: How should researchers address unexpected fluorescence or UV-Vis absorption spectra?
A: Anomalies may arise from conjugation effects or solvent interactions. Methods include:
- Solvatochromism Studies : Measure spectra in solvents of varying polarity to assess π→π* transitions.
- Time-Dependent DFT (TD-DFT) : Simulate electronic transitions to assign spectral bands .
- Fluorescence Quenching Experiments : Use nitroaromatics as quenchers to probe electron-transfer mechanisms.
Stability and Degradation Pathways
Q. Q: What are the primary degradation pathways under ambient conditions, and how can they be monitored?
A: Common pathways include:
- Oxidation : Amine oxidation to nitro or nitroso derivatives. Use O₂-sensitive assays (e.g., ESR spectroscopy).
- Hydrolysis : Morpholine ring opening under acidic conditions. Monitor via pH-controlled stability studies with LC-MS .
- Photodegradation : Expose to UV light (254 nm) and track changes via HPLC-UV/Vis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
